Coclaurine is primarily extracted from plants such as Annona reticulata and Erythrina species. The biosynthetic pathway involves the conversion of tyrosine into norcoclaurine, which is subsequently methylated to form coclaurine. This process is mediated by specific enzymes, including norcoclaurine synthase and N-methylcoclaurine 3′-hydroxylase .
Coclaurine is classified as a phenethylisoquinoline alkaloid. Its chemical formula is C₁₇H₂₀ClN₃O₃, and it has a molecular weight of approximately 335.81 g/mol. The compound is often studied for its potential therapeutic effects and its role in traditional medicine.
The synthesis of (+)-coclaurine can be achieved through various methods, including both total synthesis and extraction from natural sources. A prominent method involves the use of starting materials like 2-(3,4-dimethoxyphenyl)ethylamine, which undergoes a series of reactions including condensation cyclization, reduction, and deprotection to yield coclaurine hydrochloride .
Technical Details:
The molecular structure of (+)-coclaurine features a tetrahydroisoquinoline core with several functional groups. Notably, it contains methoxy groups that contribute to its biological activity.
Data:
Coclaurine participates in various chemical reactions typical of alkaloids, including:
Technical Details:
The oxidative dimerization process involves the action of specific enzymes that facilitate the formation of dimers under physiological conditions .
The mechanism of action for (+)-coclaurine involves multiple pathways:
Data:
Research indicates that coclaurine exhibits neuroprotective properties potentially beneficial for conditions like neurodegeneration .
Relevant Data or Analyses:
Studies have shown that coclaurine maintains stability under various environmental conditions, making it suitable for pharmaceutical applications .
(+)-Coclaurine has garnered attention in several areas:
(+)-Coclaurine serves as a pivotal branch point intermediate in the biosynthesis of numerous medicinally significant benzylisoquinoline alkaloids (BIAs). This tetrahydoisoquinoline derivative occupies a central position in plant metabolic networks, channeling carbon flux toward diverse structural classes including morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine). The biosynthesis initiates with the stereoselective Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), catalyzed by norcoclaurine synthase (NCS), yielding (S)-norcoclaurine—the foundational BIA scaffold [1] [2].
Subsequent enzymatic modifications transform (S)-norcoclaurine into (+)-coclaurine through a 6-O-methylation step. This transformation represents the first committed step toward tri-O-methylated BIAs. The position of (+)-coclaurine within the pathway creates critical regulatory nodes:
Table 1: Key Enzymatic Steps Involving (+)-Coclaurine in BIA Biosynthesis
Enzyme | Abbreviation | Reaction Catalyzed | Primary Product | Significance |
---|---|---|---|---|
Norcoclaurine 6-O-Methyltransferase | 6OMT | 6-O-Methylation of (S)-norcoclaurine | (+)-Coclaurine | Forms the central branch point intermediate |
Coclaurine N-Methyltransferase | CNMT | N-Methylation of (+)-coclaurine | N-Methylcoclaurine | Commits flux toward reticuline/morphinan pathway |
N-Methylcoclaurine 3'-Hydroxylase | CYP80B1 | 3'-Hydroxylation of N-methylcoclaurine | 3'-Hydroxy-N-methylcoclaurine | Prepares molecule for 4'-O-methylation |
3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase | 4'OMT | 4'-O-Methylation of 3'-hydroxy-N-methylcoclaurine | (S)-Reticuline | Forms the key intermediate for diverse alkaloid classes |
Coclaurine N-methyltransferase (CNMT; EC 2.1.1.140) is an S-adenosylmethionine (SAM)-dependent methyltransferase responsible for the conversion of (+)-coclaurine to N-methylcoclaurine. This enzymatic step is crucial for directing flux toward the biosynthesis of reticuline-dependent alkaloids like morphine and berberine. CNMT exhibits high substrate specificity for (+)-coclaurine and its 7-O-methylated derivative, but shows negligible activity toward norcoclaurine or other structurally similar BIAs lacking the 6-O-methyl group [2].
Structural and Catalytic Mechanism:
Kinetics and Regulation:
Table 2: Kinetic Properties of Coclaurine N-Methyltransferase (CNMT) from Representative Sources
Source Organism | Expression Host | Km (coclaurine) (μM) | Km (SAM) (μM) | kcat (min⁻¹) | Specific Activity (nkat/mg) | Reference (within context) |
---|---|---|---|---|---|---|
Coptis japonica | Escherichia coli | 8.2 | 9.5 | ~16 | 1200 | [2] |
Papaver somniferum | Escherichia coli | ~20 | ~15 | Data not shown | 850 | [1] |
Eschscholzia californica | Insect cells | ~15 | ~10 | Data not shown | ~600 | [2] |
Understanding the dynamics of (+)-coclaurine formation and utilization within plant cells requires sophisticated metabolic flux analysis (MFA) techniques. These approaches map carbon flow through the interconnected BIA network, identifying rate-limiting steps and regulatory nodes controlling flux toward specific alkaloid classes.
Methodologies and Insights:
The complexity of BIA biosynthesis in plants and challenges associated with agricultural production have driven efforts to reconstitute (+)-coclaurine and downstream alkaloid pathways in engineered microbial hosts. This offers potential for sustainable, scalable, and tunable production.
Host Engineering Strategies:1. Saccharomyces cerevisiae (Yeast): Yeast provides a eukaryotic environment conducive to expressing plant cytochrome P450s (e.g., CYP80B1 acting downstream of CNMT). Early successes involved stepwise pathway assembly:* Expression of plant TYDC (tyrosine decarboxylase), NCS, and 6OMT enabled (S)-reticuline production from tyrosine, inherently involving (+)-coclaurine as an intermediate.* Co-expression of CNMT and the P450 CYP80B1 (along with its cognate reductase CPR) is essential for efficient conversion of (+)-coclaurine to 3'-hydroxy-N-methylcoclaurine within yeast microsomes.* Optimization efforts focused on enhancing precursor supply (tyrosine, dopamine), improving P450 activity (N-terminal engineering, CPR pairing), and balancing expression of methyltransferases (6OMT, CNMT, 4'OMT) to minimize intermediate accumulation and maximize reticuline yield, which indirectly reflects efficient (+)-coclaurine utilization [1] [2] [7]. Titers of reticuline (the direct product of the pathway involving (+)-coclaurine) exceeding 100 mg/L have been achieved in lab-scale yeast fermentations.2. Escherichia coli (Bacterium): While lacking native organelles for P450 function, E. coli offers advantages in genetic manipulation, growth rate, and high-density fermentation. Reconstitution requires:* Engineering tyrosine overproduction (e.g., deregulating DAHP synthase, knocking out tyrR, overexpressing feedback-resistant aroG).* Introducing plant TYDC or microbial decarboxylases for dopamine synthesis.* Expressing plant NCS and 6OMT for (+)-coclaurine production.* Significant challenges involve functional expression of membrane-bound plant P450s (CYP80B1) required for steps downstream of CNMT. Solutions include:* Using engineered soluble bacterial P450s (rare for BIA-specific reactions).* Employing plant microsomes in bioconversion setups.* Utilizing microbial consortia (division of labor) where one strain produces (+)-coclaurine, and another performs downstream oxidations [3] [8]. Co-culture systems distributing the metabolic burden have shown promise, with reported (+)-coclaurine titers reaching ~350 mg/L in optimized E. coli consortia engineered for modular pathway segments [3].3. Actinomycetes (e.g., Streptomyces species): Exploiting their natural capacity for secondary metabolism and P450 expression, strains like Streptomyces albus and S. lividans are emerging chassis. Advantages include:* High GC-content genomes more compatible with some plant genes.* Robust native supply of SAM.* Well-developed systems for expressing large gene clusters. Heterologous expression of the entire reticuline pathway from tyrosine, including CNMT and P450s, has been demonstrated, confirming (+)-coclaurine production and conversion in vivo. Titers are currently lower than in yeast or E. coli but offer potential for complex alkaloid engineering [6].
Key Optimization Targets:
Table 3: Representative Achievements in Heterologous (+)-Coclaurine and Downstream BIA Production
Host System | Key Pathway Enzymes Expressed | Target Product | Achieved Titer | Key Strategies | Reference Context |
---|---|---|---|---|---|
Saccharomyces cerevisiae | TYDC, NCS, 6OMT, CNMT, CYP80B1, CPR, 4'OMT | (S)-Reticuline | > 100 mg/L | P450 engineering, Tyrosine pathway boost, SAM boost | [1] [7] |
Escherichia coli monoculture | TYDC, NCS, 6OMT | (+)-Coclaurine | ~200 mg/L | Tyrosine overproduction, Dopamine synthesis enhancement | [3] [8] |
Escherichia coli consortium | Strain A: TYDC, NCS, 6OMT; Strain B: CNMT, CYP80B1, CPR | 3'-Hydroxy-N-methylcoclaurine | ~150 mg/L | Metabolic division, Optimized co-culture ratio | [3] |
Yarrowia lipolytica | TYDC, NCS, 6OMT, CNMT (pathway partial) | (+)-Coclaurine | ~60 mg/L (reported for related BIAs) | Acetyl-CoA/malonyl-CoA engineering, High-density fermentation | [7] |
Streptomyces albus | Full reticuline pathway from plant genes | (S)-Reticuline | Low (µg/L-mg/L) | BGC expression, Native P450 compatibility | [6] |
CAS No.: 676-99-3
CAS No.: 15067-23-9
CAS No.: 110073-15-9
CAS No.:
CAS No.: 24794-55-6
CAS No.: